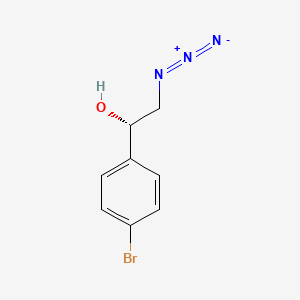

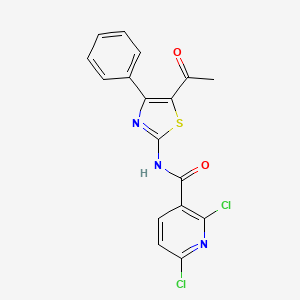

![molecular formula C11H10ClF3N2O2 B2688806 Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate CAS No. 1164467-04-2](/img/structure/B2688806.png)

Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate, also known as ethyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetate, is a chemical compound with the CAS Number: 246022-36-6 . It has a molecular weight of 282.65 .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate, is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a chemical intermediate for the synthesis of several crop-protection products, have been reported .

Molecular Structure Analysis

The InChI code for Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate is 1S/C10H10ClF3N2O2/c1-2-18-8(17)5-16-9-7(11)3-6(4-15-9)10(12,13)14/h3-4H,2,5H2,1H3,(H,15,16) .

Chemical Reactions Analysis

The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .

Physical And Chemical Properties Analysis

Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate is a solid substance with a melting point of 78 - 80°C .

Wissenschaftliche Forschungsanwendungen

Polymerization and Material Science

Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate has been explored in various scientific research applications, particularly in the field of polymerization and material science. For instance, Yasuhiro Kohsaka and colleagues (2015) demonstrated the polymerization of Ethyl α-(aminomethyl)acrylate, a related β-amino acid ester, which exhibited pH/temperature responsiveness in aqueous media, highlighting its potential in creating smart materials for diverse applications (Yasuhiro Kohsaka et al., 2015). Similarly, Guohua Jiang (2009) designed and synthesized an amphiphilic triblock copolymer capable of self-assembling into liquid-filled micelles, suggesting its usefulness in drug delivery systems (Guohua Jiang, 2009).

Synthesis and Chemical Reactions

Research has also focused on the chemodivergent, one-pot, multi-component synthesis of pyrroles and tetrahydropyridines, employing ethyl (E)-3-(aryl/alkyl amino) acrylates. Isaivani Dhinakaran and colleagues (2016) achieved this under solvent- and catalyst-free conditions, demonstrating the compound's versatility in organic synthesis and potential for generating diverse chemical libraries (Isaivani Dhinakaran et al., 2016).

Environmental and Engineering Applications

In the environmental and engineering sectors, Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate-related compounds have been utilized for their adsorptive properties. Lingxiao Li and colleagues (2019) developed thiol-containing monodisperse polymer microspheres using a novel polymerizable monomer for the efficient adsorption of Pb2+ in water, showcasing the compound's relevance in pollution control and water treatment (Lingxiao Li et al., 2019).

Advanced Materials Development

The synthesis and characterization of new materials have also been significant areas of application. For example, Shengyu Dai and Changle Chen (2018) discussed the palladium-catalyzed direct synthesis of various branched, carboxylic acid-functionalized polyolefins, indicating the compound's utility in creating materials with specific properties for industrial applications (Shengyu Dai and Changle Chen, 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Trifluoromethylpyridines, including Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate, have been used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names . It is expected that many novel applications of TFMP will be discovered in the future .

Eigenschaften

IUPAC Name |

ethyl (Z)-2-amino-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClF3N2O2/c1-2-19-10(18)8(16)4-9-7(12)3-6(5-17-9)11(13,14)15/h3-5H,2,16H2,1H3/b8-4- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHNMHOMHLSMDN-YWEYNIOJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=C(C=C(C=N1)C(F)(F)F)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=C(C=C(C=N1)C(F)(F)F)Cl)/N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

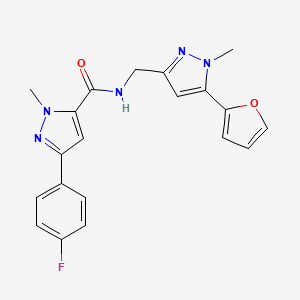

![N-(3-chloro-4-fluorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B2688736.png)

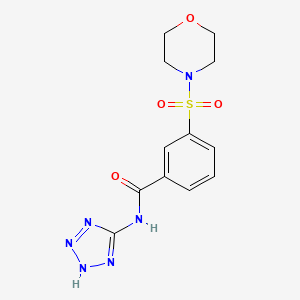

![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2688737.png)

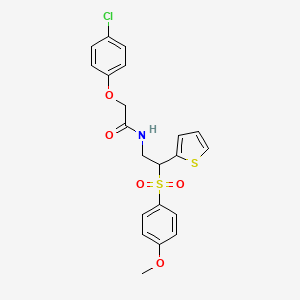

amine](/img/structure/B2688738.png)

![5-Methoxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2688739.png)

![1-(4-Tert-butylphenyl)-2-[2-(dimethylamino)ethyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2688741.png)

![5-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid](/img/structure/B2688742.png)

![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2688746.png)